molecular formula C16H14N4O3 B1423139 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326844-76-1

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1423139
CAS No.: 1326844-76-1
M. Wt: 310.31 g/mol
InChI Key: JUPPWYNLTQGTDF-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The ethoxyphenyl and pyridinyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. The ethoxyphenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific positioning of the ethoxyphenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-13-9-4-3-8-12(13)20-15(11-7-5-6-10-17-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPPWYNLTQGTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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